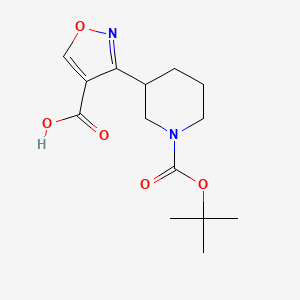![molecular formula C12H12BrN3O2 B11809762 3-Bromo-4-[1,2,4]triazol-4-yl-benzoic acid isopropyl ester](/img/structure/B11809762.png)
3-Bromo-4-[1,2,4]triazol-4-yl-benzoic acid isopropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl 3-bromo-4-(4H-1,2,4-triazol-4-yl)benzoate is a synthetic organic compound that features a unique combination of a brominated benzene ring and a triazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring imparts unique chemical properties, making it a versatile compound for research and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 3-bromo-4-(4H-1,2,4-triazol-4-yl)benzoate typically involves a multi-step process. One common method starts with the bromination of 4-(4H-1,2,4-triazol-4-yl)benzoic acid. The brominated intermediate is then esterified with isopropyl alcohol under acidic conditions to yield the final product. The reaction conditions often require a catalyst, such as sulfuric acid, and the process is carried out under reflux to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of Isopropyl 3-bromo-4-(4H-1,2,4-triazol-4-yl)benzoate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反応の分析
Types of Reactions: Isopropyl 3-bromo-4-(4H-1,2,4-triazol-4-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, altering its electronic properties and reactivity.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and isopropyl alcohol.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with reagents such as sodium azide or potassium thiocyanate.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted derivatives.
Oxidation Products: Oxidation of the triazole ring can lead to the formation of various oxides.
Hydrolysis Products: The primary products are 4-(4H-1,2,4-triazol-4-yl)benzoic acid and isopropyl alcohol.
科学的研究の応用
Isopropyl 3-bromo-4-(4H-1,2,4-triazol-4-yl)benzoate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Isopropyl 3-bromo-4-(4H-1,2,4-triazol-4-yl)benzoate is primarily attributed to the triazole ring. This moiety can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions. In anticancer applications, the compound has been shown to inhibit the activity of aromatase, an enzyme involved in estrogen biosynthesis, thereby reducing the proliferation of hormone-dependent cancer cells . Additionally, the bromine atom can enhance the compound’s reactivity and binding affinity to its molecular targets .
類似化合物との比較
Isopropyl 3-bromo-4-(4H-1,2,4-triazol-4-yl)benzoate can be compared with other triazole-containing compounds, such as:
1,2,4-Triazole: A basic triazole compound with broad applications in pharmaceuticals and agriculture.
3-Bromo-1H-1,2,4-triazole: Similar to the compound but lacks the ester and benzene ring, resulting in different chemical properties and applications.
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid: A precursor in the synthesis of Isopropyl 3-bromo-4-(4H-1,2,4-triazol-4-yl)benzoate, used in various synthetic routes.
The uniqueness of Isopropyl 3-bromo-4-(4H-1,2,4-triazol-4-yl)benzoate lies in its combination of a brominated benzene ring and a triazole moiety, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C12H12BrN3O2 |
|---|---|
分子量 |
310.15 g/mol |
IUPAC名 |
propan-2-yl 3-bromo-4-(1,2,4-triazol-4-yl)benzoate |
InChI |
InChI=1S/C12H12BrN3O2/c1-8(2)18-12(17)9-3-4-11(10(13)5-9)16-6-14-15-7-16/h3-8H,1-2H3 |
InChIキー |
LVIVJJFYIUJIRU-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1)N2C=NN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11809701.png)
![Sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B11809703.png)






![2-amino-N,3-dimethyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B11809752.png)

